4-Bromo-3-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C10H7BrO2 |
|---|---|
Molecular Weight |
239.06 g/mol |
IUPAC Name |
4-bromo-3-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3 |
InChI Key |
JFUDLFRXVZMKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2OC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-2H-chromen-2-one typically involves the bromination of 3-methyl-2H-chromen-2-one. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For instance, 3-methyl-2H-chromen-2-one can be synthesized via the Pechmann condensation of resorcinol and ethyl acetoacetate, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of solvent-free conditions and recyclable catalysts is also explored to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido, thio, or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies indicate that 4-Bromo-3-methyl-2H-chromen-2-one exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including prostate (DU145), liver (HepG2), ovarian (SKOV3), and breast (MDA-MB 231) cancers. The compound activates the caspase pathway, downregulating anti-apoptotic genes, which leads to increased cancer cell death .
2. Antimicrobial Properties
The compound demonstrates significant antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular functions .
3. Enzyme Inhibition
this compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property makes it a valuable candidate for drug development, particularly in optimizing pharmacokinetics .
Biochemical Applications
1. Interaction with Biomolecules
Studies have shown that this compound interacts with various biomolecules, influencing cellular processes such as metabolism and gene expression. Its ability to modulate cell signaling pathways positions it as a potential therapeutic agent in treating metabolic disorders .
2. Synthesis of Novel Compounds
The compound serves as an intermediate in synthesizing other biologically active molecules. For example, it has been used in the synthesis of thiazole derivatives that exhibit anti-tubercular activity .
Materials Science Applications
1. Dyes and Optical Brighteners
Due to its chromophoric properties, this compound is explored for applications in developing dyes and optical brighteners. Its ability to absorb light at specific wavelengths makes it suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The bromine atom enhances its binding affinity to the target enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 4-bromo-3-methyl-2H-chromen-2-one, highlighting substituent variations and their implications:
Key Observations:
- Position of Bromine : Bromine at position 4 (target compound) vs. 6 or 8 (analogs) affects electronic distribution. For example, bromine at position 6 in 6-bromo-4-methyl-3-phenyl-2H-chromen-2-one may deactivate the ring toward electrophilic substitution compared to position 4 .
- Methyl vs. Bulkier Groups : The methyl group at position 3 in the target compound likely offers moderate steric hindrance compared to phenyl or acetyl groups, balancing reactivity and stability .
- Functional Group Diversity : Hydroxy (e.g., ), chloro (), and acetyl () substituents modulate solubility, crystallinity, and biological interactions.
Physicochemical Properties
- Molecular Weight and Polarity : Bromine increases molecular weight (~315–330 g/mol) and lipophilicity, while hydroxy or methoxy groups enhance water solubility .
- Crystallography : Bromine’s heavy atom effect aids in X-ray crystallography. For example, 3-(6-bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione showed clear diffraction patterns (R factor = 0.046) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
